N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Description
N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene backbone substituted with a 1,2,4-oxadiazole ring and a sulfonamide group. The compound’s structure includes a phenyl group at the 3-position of the oxadiazole ring and a methyl-substituted aryl moiety (4-methylphenyl) on the sulfonamide nitrogen.
Synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclization reactions, as seen in analogous sulfonamide-oxadiazole hybrids . Structural confirmation relies on spectral techniques like IR and NMR. For instance, IR spectra of related compounds show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, while NMR spectra confirm tautomeric stability in heterocyclic systems .
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-8-10-16(11-9-14)23(2)28(24,25)17-12-13-27-18(17)20-21-19(22-26-20)15-6-4-3-5-7-15/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJXOQJRBDBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Thiophene moiety : Often associated with antimicrobial and anticancer properties.
- Sulfonamide group : Commonly linked to antibacterial effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.45 g/mol |
| CAS Number | 1338650-26-2 |
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In vitro evaluations indicated that certain analogs demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The presence of the thiophene and sulfonamide groups enhances the antimicrobial efficacy of the compound.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a study reported that compounds similar to this compound increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
Case Study: MCF-7 Cells
In a controlled experiment:
- Compound Tested : this compound
- Concentration : Various concentrations were tested.
- Results : Significant increase in apoptosis markers was observed at concentrations above 10 µM.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The oxadiazole ring is thought to participate in hydrophobic interactions with amino acid residues in target proteins, similar to well-known anticancer drugs like Tamoxifen .
Efficacy Against Cancer Cell Lines
The compound has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 0.65 | High |
| HeLa | 2.41 | Moderate |
| PANC-1 | 1.50 | Moderate |
These results indicate that modifications to the oxadiazole structure can lead to improved anticancer activity, suggesting a pathway for further drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from analogs primarily in the substituents on the oxadiazole ring and the sulfonamide nitrogen. Key comparisons include:
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl () and trifluoromethylphenyl () substituents introduce strong EWGs, enhancing oxidative stability and polar interactions compared to the target’s phenyl group .
- Electron-Donating Groups (EDGs): The 4-methoxyphenyl in improves aqueous solubility, whereas the 4-methylphenyl in the target compound prioritizes lipophilicity .
- Tautomerism and Stability: Unlike triazole derivatives (), 1,2,4-oxadiazoles in these compounds resist tautomerism, ensuring structural rigidity .
Crystallographic and Computational Studies
While crystallographic data are absent in the evidence, programs like SHELX () are widely used for small-molecule refinement. The target’s structure could be resolved via X-ray diffraction, with SHELXL refining bond lengths and angles, as demonstrated in sulfonamide heterocycles .
Q & A
Q. What are the recommended synthetic pathways for N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates under acidic conditions. Key steps include:
- Cyclocondensation : Use nitrile oxides and thioamides in THF/water mixtures with NaIO₄ as an oxidizing agent (similar to ).
- Sulfonamide coupling : React the oxadiazole intermediate with methyl-(4-methylphenyl)amine in the presence of coupling agents like EDC/HOBt.
- Optimization : Adjust reaction time (e.g., overnight stirring for cyclization ), solvent ratios (e.g., THF:H₂O = 5:1), and stoichiometry of oxidizing agents (e.g., NaIO₄ in excess ). Monitor purity via HPLC and confirm intermediates with TLC (Rf values) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Assign peaks using ¹H/¹³C NMR to confirm substituents. For example, the thiophene sulfonamide proton appears downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
- X-ray crystallography : Resolve crystal packing and confirm bond angles (e.g., oxadiazole ring planarity) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated vs. observed) .
- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Contradictions often arise from differences in assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Standardize assays (e.g., MIC for antimicrobial activity ) and validate compound purity (>95% via HPLC ).
- SAR analysis : Compare structural analogs (e.g., ’s table) to isolate functional group contributions. For example, replacing the thiophene with pyrimidine reduces antifungal activity .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem entries ) to identify trends in IC₅₀ values against cancer cell lines.
Q. What advanced computational and experimental approaches are suitable for studying its structure-activity relationship (SAR)?
Methodological Answer:
- Molecular docking : Simulate binding to targets (e.g., fungal CYP51 or human kinases) using software like AutoDock. Compare with analogs in to identify critical interactions (e.g., oxadiazole H-bonding ).
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon modifying substituents (e.g., methyl vs. methoxy groups ).
- In vitro assays : Test derivatives in dose-response curves (e.g., 0.1–100 µM) to validate computational predictions .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate logP via ChemDraw .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Employ equilibrium dialysis and compare with structurally related sulfonamides (e.g., ’s chromeno-pyrimidine analogs).
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
Methodological Answer:
- Flow chemistry : Optimize continuous flow for exothermic steps (e.g., oxadiazole cyclization) to improve yield (>80%) .
- Chiral HPLC : Separate enantiomers if racemization occurs during sulfonamide coupling .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
